(R)-2-(Fluoromethyl)morpholine hydrochloride
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Overview
Description
®-2-(Fluoromethyl)morpholine hydrochloride is a chemical compound that features a morpholine ring substituted with a fluoromethyl group at the second position. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fluoromethyl)morpholine hydrochloride typically involves the fluorination of a suitable precursor, such as 2-methylmorpholine. One common method includes the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluoromethyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of ®-2-(Fluoromethyl)morpholine hydrochloride may involve large-scale fluorination processes using automated reactors to ensure consistency and safety. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
®-2-(Fluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Nucleophilic substitution: Products include azido, cyano, or other substituted morpholine derivatives.
Oxidation: Products may include morpholine oxides or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as morpholine derivatives with altered functional groups.
Scientific Research Applications
®-2-(Fluoromethyl)morpholine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Fluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with a similar structure but lacking the fluoromethyl group.
2-Methylmorpholine: A precursor used in the synthesis of ®-2-(Fluoromethyl)morpholine hydrochloride.
2-(Chloromethyl)morpholine: A related compound with a chloromethyl group instead of a fluoromethyl group.
Uniqueness
®-2-(Fluoromethyl)morpholine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and binding affinity, making it valuable in various applications.
Properties
IUPAC Name |
(2R)-2-(fluoromethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCUJVCNAGVDMK-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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